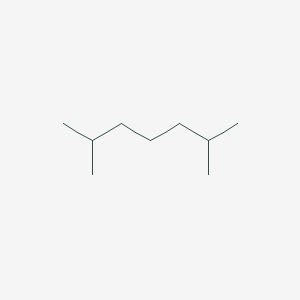

2,6-Dimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-8(2)6-5-7-9(3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPCCVWUMVGXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147931 | |

| Record name | 2,6-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,6-Dimethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-05-5 | |

| Record name | 2,6-Dimethylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYLHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57QXT22WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 2,6-dimethylheptane (CAS No: 1072-05-5), a branched-chain alkane. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound. The guide covers key physical constants, chemical reactivity, and safety information. All quantitative data is presented in clear, tabular formats. Furthermore, detailed experimental protocols for the determination of these properties are provided, alongside graphical representations of experimental workflows and conceptual relationships to aid in understanding.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀.[1] As a member of the alkane family, it is a non-polar molecule characterized by its relatively low reactivity under standard conditions.[1] It is a colorless liquid with no distinct odor and is insoluble in water but soluble in many organic solvents.[1][2] Its branched structure influences its physical properties, such as boiling point and density, when compared to its straight-chain isomer, n-nonane. This guide will explore these properties in detail, providing both established data and the methodologies to verify them.

Physical Properties

The physical properties of this compound are crucial for its handling, application, and for predicting its behavior in various chemical and physical processes. The following tables summarize the key physical data for this compound.

Tabulated Physical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀ | [1][3] |

| Molecular Weight | 128.255 g/mol | [3][4] |

| Boiling Point | 134.8 - 135.21 °C at 760 mmHg | [3][5][6] |

| Melting Point | -102.95 to -103 °C | [5][6][7] |

| Density | 0.70891 - 0.721 g/cm³ at 20 °C | [5][6] |

| Refractive Index (nD²⁰) | 1.40073 - 1.406 | [5][6] |

| Vapor Pressure | 9.8 ± 0.1 mmHg at 25 °C | [6] |

| Flash Point | 53.1 °C | [6][8] |

| Water Solubility | 332.7 µg/L (temperature not stated) | [2][9] |

| LogP (Octanol-Water Partition Coefficient) | 3.46870 - 5.17 | [6][8] |

| Dielectric Constant | 1.99 | [7][9] |

| Surface Tension | 20.78 dyn/cm | [7] |

| Critical Temperature | 304 °C | [7] |

| Critical Pressure | 20.8 atm | [7] |

Chemical Properties

As a branched alkane, this compound exhibits the characteristic chemical properties of this class of compounds, namely low reactivity. Its chemical behavior is dominated by combustion and free-radical substitution reactions under specific conditions.

-

Combustion: Like all hydrocarbons, this compound undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Reaction: 2 C₉H₂₀(l) + 29 O₂(g) → 18 CO₂(g) + 20 H₂O(g) + Heat

-

-

Halogenation: In the presence of ultraviolet (UV) light, this compound can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism. This reaction is generally non-selective and can lead to a mixture of halogenated products.

-

Stability: this compound is stable under normal storage conditions. It is not expected to undergo hazardous polymerization.[10]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb. Suspend the entire assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Heating and Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot air gun.[11] As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Once a rapid and continuous stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11] Record this temperature.

Measurement of Density (Digital Density Meter)

The density of a liquid can be accurately determined using a digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.[7][8]

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method - Savant Labs [savantlab.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. youtube.com [youtube.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 9. davjalandhar.com [davjalandhar.com]

- 10. data.ntsb.gov [data.ntsb.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Presence of 2,6-Dimethylheptane in Petroleum: A Geochemical Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Natural Occurrence, Analysis, and Formation of 2,6-Dimethylheptane in Petroleum Deposits.

Introduction

This compound, a branched-chain alkane, is a naturally occurring component of petroleum deposits. While not as abundant as its straight-chain counterparts, its presence and relative concentration provide valuable insights into the origin, thermal maturity, and alteration processes of crude oil. For researchers in geochemistry, petroleum exploration, and even drug development, understanding the nuances of this molecule's journey from biological precursors to its reservoir entrapment is of significant interest. This technical guide delves into the current knowledge surrounding the natural occurrence of this compound in petroleum, detailing its quantitative analysis, experimental protocols for its identification, and the proposed geochemical pathways leading to its formation.

Quantitative Occurrence of this compound

A notable source indicates that the concentration of this compound in crude oil typically ranges from 0.05% to 0.25% by weight[1]. This seemingly small percentage is significant in the context of the vast complexity of crude oil, which comprises thousands of individual compounds. Further research is needed to establish a comprehensive dataset that correlates the concentration of this compound with specific geological basins, source rock types (e.g., marine vs. terrestrial), and thermal maturity levels.

Table 1: Reported Concentration of this compound in Petroleum Products

| Petroleum Product | Concentration Range (wt%) | Reference |

| Crude Oil | 0.05 – 0.25 | [1] |

| Gasoline | 0.07 – 0.23 | [1] |

Geochemical Formation of this compound

The genesis of this compound is intricately linked to the transformation of biological organic matter into petroleum over geological timescales. The primary pathway involves the thermal degradation of kerogen, the complex, insoluble organic matter found in sedimentary rocks. This process occurs in two main stages: diagenesis and catagenesis.

Diagenesis: This initial stage occurs at relatively low temperatures and pressures in young sediments. Microbial activity plays a crucial role in the breakdown of complex biopolymers like lipids, proteins, and carbohydrates from deceased organisms (e.g., algae, bacteria, and plants). These biopolymers are reworked into simpler molecules that eventually polymerize to form kerogen. It is within this complex kerogenic matrix that the precursors to branched alkanes are preserved. While specific biological precursors for this compound are not definitively identified, it is hypothesized that branched fatty acids or isoprenoid-like structures within the biomass of certain algae and bacteria could be incorporated into the kerogen structure.

Catagenesis: As the source rock is buried deeper, it experiences higher temperatures (typically 50°C to 150°C) and pressures. This is the primary window for oil generation, where the complex kerogen macromolecules are thermally cracked into smaller, more mobile hydrocarbon molecules, including a wide array of alkanes. The formation of branched alkanes like this compound during catagenesis is a result of the cleavage of specific carbon-carbon bonds within the kerogen structure. The branching pattern is likely inherited from the original biological precursor molecules.

References

2,6-Dimethylheptane as a Volatile Organic Compound (VOC) in Environmental Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptane (C9H20) is a branched-chain alkane, a member of the vast family of volatile organic compounds (VOCs) that play a significant role in atmospheric chemistry and environmental science. As a component of various fuels and industrial chemicals, its presence in the environment is of interest to researchers studying air quality, atmospheric processes, and potential toxicological effects. This technical guide provides a comprehensive overview of this compound as a VOC, focusing on its sources, environmental fate, analytical detection methods, and potential impacts. While specific quantitative data for this particular isomer is often embedded within broader studies of C9 alkanes or total non-methane hydrocarbons (NMHCs), this guide synthesizes available information to provide a detailed understanding for the scientific community.

Physicochemical Properties and Environmental Partitioning

A fundamental understanding of a VOC's physicochemical properties is crucial for predicting its behavior in the environment. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H20 | [1] |

| Molecular Weight | 128.26 g/mol | [2] |

| Boiling Point | 135.2 °C | [1] |

| Vapor Pressure | 9.81 mmHg at 25 °C | [3] |

| Water Solubility | Insoluble | [2] |

| Henry's Law Constant | 2.1 x 10^-4 atm·m³/mol (estimated) | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.46 | [2] |

The low water solubility and relatively high vapor pressure and Henry's Law constant indicate that this compound will predominantly partition into the atmosphere upon release into the environment. Its high octanol-water partition coefficient suggests a potential for bioaccumulation in organisms.

Sources and Atmospheric Concentrations

Sources

The primary anthropogenic sources of this compound in the environment are linked to fossil fuels and industrial processes.

-

Vehicle Emissions: As a component of gasoline and diesel fuels, this compound is released into the atmosphere through vehicle exhaust. The concentration and composition of hydrocarbons in exhaust can vary depending on engine type, operating conditions, and fuel quality.

-

Fuel Evaporation: Evaporative emissions from fuel storage and transportation are another significant source.

-

Industrial Processes: It is used in chemical synthesis and as a solvent, leading to potential industrial emissions.

Atmospheric Concentrations

Specific atmospheric concentration data for this compound is scarce in publicly available literature. Environmental monitoring studies typically report on broader categories such as total C9 alkanes or total non-methane hydrocarbons (NMHCs). However, general trends for VOCs indicate that concentrations are highest in urban and industrial areas, directly influenced by the density of emission sources like traffic and industrial activity. Rural areas generally exhibit lower concentrations, although long-range atmospheric transport can lead to the presence of such compounds far from their primary sources. Studies have shown that the concentrations of alkanes in urban atmospheres can be significant, contributing substantially to the overall VOC burden.

Environmental Fate and Transport

The environmental fate of this compound is primarily governed by its atmospheric reactions and transport.

Atmospheric Degradation

The dominant removal process for this compound from the atmosphere is through oxidation initiated by hydroxyl radicals (•OH) during the daytime and, to a lesser extent, by nitrate radicals (NO3•) at night.

The initial reaction with the hydroxyl radical involves the abstraction of a hydrogen atom, leading to the formation of a C9H19 alkyl radical. Due to the presence of tertiary hydrogen atoms at the 2 and 6 positions, these sites are particularly susceptible to abstraction.

Atmospheric Degradation Pathway of this compound

Caption: Simplified atmospheric degradation pathway of this compound.

The subsequent reactions of the alkyl, peroxy, and alkoxy radicals contribute to the formation of tropospheric ozone and secondary organic aerosols (SOA), which have significant impacts on air quality and climate.

Photochemical Ozone Creation Potential (POCP)

Transport

Due to its volatility and relatively slow degradation rate compared to more reactive VOCs like alkenes, this compound has the potential for long-range atmospheric transport. This means it can be transported far from its emission sources, contributing to air quality issues on a regional scale.

Health and Environmental Impacts

Human Health Effects

The primary routes of human exposure to this compound are inhalation and dermal contact. Acute exposure can cause irritation to the skin and eyes.[5] Inhalation of high concentrations may lead to anesthetic effects such as drowsiness, dizziness, and headaches.[5] Prolonged inhalation may be harmful.[2] It is also classified as a neurotoxin.[5] The table below summarizes the known toxicological information.

| Endpoint | Observation | Reference |

| Acute Inhalation Toxicity | May cause anesthetic effects (drowsiness, dizziness, headache). Harmful if inhaled. | [2][5] |

| Skin Irritation | Overexposure may cause skin irritation. | [5] |

| Eye Irritation | Overexposure may cause eye irritation. | [5] |

| Aspiration Hazard | May be fatal if swallowed and enters airways. | [2] |

| Chronic Effects | Prolonged inhalation may be harmful. | [2] |

| Neurotoxicity | Classified as a neurotoxin. | [5] |

Environmental Effects

The primary environmental impact of this compound is its role as a precursor to the formation of photochemical smog and secondary organic aerosols.[6]

-

Ozone Formation: As discussed, the atmospheric degradation of this compound contributes to the production of ground-level ozone, a major air pollutant with adverse effects on human health and vegetation.

-

Secondary Organic Aerosol (SOA) Formation: The oxidation products of this compound can partition into the particle phase, contributing to the formation of SOA. SOA can affect the Earth's radiative balance and act as cloud condensation nuclei, influencing weather patterns.

Experimental Protocols for Analysis

The analysis of this compound in environmental matrices is typically performed using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID). For trace-level analysis in air and water, pre-concentration techniques are essential.

Analysis of this compound in Air by GC-MS

The following provides a general experimental workflow for the analysis of this compound in ambient air.

Experimental Workflow for Air Analysis

Caption: General workflow for the analysis of this compound in air samples.

Methodology Details:

-

Sample Collection: Whole air samples are collected in passivated stainless steel canisters (e.g., Summa canisters). These canisters are evacuated prior to sampling and then opened at the sampling site to collect an integrated air sample over a specific period.

-

Pre-concentration: Due to the low concentrations of individual VOCs in ambient air, a pre-concentration step is necessary. A known volume of the air sample is drawn through a sorbent trap (e.g., containing Tenax®) or a cryogenic trap. This step concentrates the VOCs while allowing the bulk gases (nitrogen, oxygen) to pass through.

-

Thermal Desorption and Injection: The trap is rapidly heated, and the desorbed VOCs are transferred with a carrier gas (e.g., helium) to the gas chromatograph injection port.

-

Gas Chromatography (GC): The VOCs are separated based on their boiling points and interaction with the stationary phase of the GC column (a common choice is a non-polar column like DB-5ms). The GC oven temperature is programmed to ramp up over time to elute the compounds in order of increasing boiling point.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The unique fragmentation pattern (mass spectrum) of this compound allows for its positive identification and quantification.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to the peak areas of known concentrations of a this compound standard. Internal standards are often used to correct for variations in instrument response.

Analysis of this compound in Water by Purge-and-Trap GC-MS

For aqueous samples, purge-and-trap is the standard method for extracting volatile organic compounds.

Methodology Details:

-

Sample Collection: Water samples should be collected in glass vials with zero headspace to prevent the loss of volatile compounds.

-

Purge and Trap: An inert gas (e.g., helium) is bubbled through the water sample. The volatile compounds, including this compound, are stripped from the water and carried in the gas stream to a sorbent trap where they are adsorbed.

-

Desorption and Analysis: The trap is then rapidly heated, and the desorbed analytes are introduced into the GC-MS system for separation, identification, and quantification, as described in the air analysis protocol.

Conclusion

This compound is a relevant volatile organic compound in environmental studies due to its presence in fossil fuels and its role in atmospheric chemistry. While specific data on its atmospheric concentrations and toxicological profile are limited, its physicochemical properties and the broader understanding of branched alkanes allow for a reasonable assessment of its environmental behavior and potential impacts. As a contributor to the formation of ground-level ozone and secondary organic aerosols, its emissions are a concern for air quality. Standardized analytical techniques, such as GC-MS with appropriate sample preparation, are well-suited for its detection and quantification in environmental matrices. Further research focusing on the specific atmospheric chemistry and toxicological endpoints of this compound would provide a more complete picture of its environmental and health significance.

References

- 1. This compound | C9H20 | CID 14069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. echemi.com [echemi.com]

- 4. fluorocarbons.org [fluorocarbons.org]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

Spectroscopic Profile of 2,6-Dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-dimethylheptane, a branched alkane of interest in various chemical research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visualization of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.86 | Doublet | 12H | C1-H₃, C7-H₃, and two methyls at C2 and C6 |

| ~1.15 | Multiplet | 4H | C3-H₂, C5-H₂ |

| ~1.51 | Multiplet | 2H | C4-H₂ |

| ~1.65 | Multiplet | 2H | C2-H, C6-H |

Note: Predicted values based on typical chemical shifts for alkanes. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Due to the symmetry of the molecule, with a plane of symmetry passing through the C4 carbon, this compound is expected to exhibit four distinct signals in its ¹³C NMR spectrum.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~22.6 | C1, C7, and methyls at C2, C6 |

| ~27.9 | C2, C6 |

| ~39.2 | C3, C5 |

| ~24.8 | C4 |

Note: Predicted values based on typical chemical shift ranges for alkanes.

Table 3: Infrared (IR) Spectroscopy Data for this compound

The IR spectrum of this compound is characteristic of a saturated alkane, primarily showing C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| 1470 - 1450 | C-H Bend (Scissoring) | Alkane (CH₂) |

| 1380 - 1370 | C-H Bend (Rocking) | Alkane (CH₃) |

Table 4: Mass Spectrometry (MS) Data for this compound

The mass spectrum of this compound is characterized by extensive fragmentation, with a weak or absent molecular ion peak. Fragmentation is favored at the branching points.[1][2]

| m/z | Relative Abundance | Proposed Fragment Ion |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

| 57 | High | [C₄H₉]⁺ (butyl cation) |

| 41 | Medium | [C₃H₅]⁺ (allyl cation) |

| 71 | Medium | [C₅H₁₁]⁺ (pentyl cation) |

| 128 | Very Low / Absent | [C₉H₂₀]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound by dissolving approximately 5-10 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a solvent containing a known reference standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 5-6 ppm.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0 ppm. Integration of the signals provides the relative ratio of protons.

1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution of this compound (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer with a carbon-sensitive probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to obtain an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-250 ppm.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure full relaxation of all carbon nuclei for more accurate integration, although quantitative ¹³C NMR requires even longer delays.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent signal or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding molecular vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: this compound is a volatile liquid, making it well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature ramp is used to ensure good separation from any impurities and the solvent. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is typically used for generating a fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Scan Range: A mass-to-charge (m/z) ratio scan from approximately 35 to 300 amu.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound. The mass spectrum of this peak is then analyzed to identify the molecular ion (if present) and the major fragment ions.

Mandatory Visualization

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, outlining how each technique contributes to the overall structural elucidation.

References

An In-depth Technical Guide to the Structural Isomers of C9H20 and their Differentiation from 2,6-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 35 structural isomers of the alkane C9H20, with a specific focus on their structural distinctions from 2,6-dimethylheptane. This document delves into the nuances of their carbon chain architecture and offers detailed experimental protocols for their differentiation, catering to the needs of researchers and professionals in the scientific community.

Introduction to the Isomers of Nonane (C9H20)

The molecular formula C9H20 represents 35 distinct structural isomers, each exhibiting unique physical and chemical properties due to variations in their carbon skeleton.[1][2][3] These isomers can be broadly categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents.[2] Understanding these subtle structural differences is paramount in fields such as petrochemistry, materials science, and drug development, where isomeric purity can significantly impact reaction outcomes and biological activity.

This compound serves as a pertinent reference compound within this isomeric landscape. Its structure consists of a seven-carbon (heptane) backbone with two methyl groups attached to the second and sixth carbon atoms.[4][5][6][7][8] The following sections will systematically compare and contrast the remaining 34 isomers with this reference structure.

Tabular Summary of Structural Differences

The following table provides a detailed comparison of the 34 structural isomers of C9H20 relative to this compound. The key differentiating features highlighted include the length of the parent carbon chain, the number and type of alkyl substituents, and the specific locants of these substituents.

| Isomer Name | Parent Chain Length | Number of Substituents | Type of Substituents | Substituent Positions | Key Structural Difference from this compound |

| This compound (Reference) | 7 | 2 | Methyl | 2, 6 | - |

| n-Nonane | 9 | 0 | - | - | Longer, unbranched parent chain. |

| 2-Methyloctane | 8 | 1 | Methyl | 2 | Longer parent chain (octane vs. heptane) and only one substituent. |

| 3-Methyloctane | 8 | 1 | Methyl | 3 | Longer parent chain and only one substituent at a different position. |

| 4-Methyloctane | 8 | 1 | Methyl | 4 | Longer parent chain and only one substituent at a different position. |

| 2,2-Dimethylheptane | 7 | 2 | Methyl | 2, 2 | Same parent chain length, but both methyl groups are on the same carbon (gem-dimethyl). |

| 2,3-Dimethylheptane | 7 | 2 | Methyl | 2, 3 | Same parent chain length, but methyl groups are on adjacent carbons. |

| 2,4-Dimethylheptane | 7 | 2 | Methyl | 2, 4 | Same parent chain length, but different methyl group positioning. |

| 2,5-Dimethylheptane | 7 | 2 | Methyl | 2, 5 | Same parent chain length, but different methyl group positioning. |

| 3,3-Dimethylheptane | 7 | 2 | Methyl | 3, 3 | Same parent chain length, with gem-dimethyl groups at position 3. |

| 3,4-Dimethylheptane | 7 | 2 | Methyl | 3, 4 | Same parent chain length, with methyl groups on adjacent inner carbons. |

| 3,5-Dimethylheptane | 7 | 2 | Methyl | 3, 5 | Same parent chain length, but different methyl group positioning. |

| 4,4-Dimethylheptane | 7 | 2 | Methyl | 4, 4 | Same parent chain length, with gem-dimethyl groups at the center. |

| 3-Ethylheptane | 7 | 1 | Ethyl | 3 | Same parent chain length, but has one ethyl group instead of two methyl groups. |

| 4-Ethylheptane | 7 | 1 | Ethyl | 4 | Same parent chain length, with one ethyl group at a different position. |

| 2,2,3-Trimethylhexane | 6 | 3 | Methyl | 2, 2, 3 | Shorter parent chain (hexane) and three methyl substituents. |

| 2,2,4-Trimethylhexane | 6 | 3 | Methyl | 2, 2, 4 | Shorter parent chain and three methyl substituents at different positions. |

| 2,2,5-Trimethylhexane | 6 | 3 | Methyl | 2, 2, 5 | Shorter parent chain and three methyl substituents at different positions. |

| 2,3,3-Trimethylhexane | 6 | 3 | Methyl | 2, 3, 3 | Shorter parent chain and three methyl substituents with a gem-dimethyl group. |

| 2,3,4-Trimethylhexane | 6 | 3 | Methyl | 2, 3, 4 | Shorter parent chain and three methyl substituents on adjacent carbons. |

| 2,3,5-Trimethylhexane | 6 | 3 | Methyl | 2, 3, 5 | Shorter parent chain and three methyl substituents at different positions. |

| 2,4,4-Trimethylhexane | 6 | 3 | Methyl | 2, 4, 4 | Shorter parent chain and three methyl substituents with a gem-dimethyl group. |

| 3,3,4-Trimethylhexane | 6 | 3 | Methyl | 3, 3, 4 | Shorter parent chain and three methyl substituents with a gem-dimethyl group. |

| 2-Methyl-3-ethylhexane | 6 | 2 | Methyl, Ethyl | 2, 3 | Shorter parent chain with one methyl and one ethyl group. |

| 4-Methyl-3-ethylhexane | 6 | 2 | Methyl, Ethyl | 4, 3 | Shorter parent chain with one methyl and one ethyl group at different positions. |

| 2,2,3,3-Tetramethylpentane | 5 | 4 | Methyl | 2, 2, 3, 3 | Significantly shorter parent chain (pentane) and four methyl substituents. |

| 2,2,3,4-Tetramethylpentane | 5 | 4 | Methyl | 2, 2, 3, 4 | Shorter parent chain and four methyl substituents at different positions. |

| 2,2,4,4-Tetramethylpentane | 5 | 4 | Methyl | 2, 2, 4, 4 | Shorter parent chain with two sets of gem-dimethyl groups. |

| 2,3,3,4-Tetramethylpentane | 5 | 4 | Methyl | 2, 3, 3, 4 | Shorter parent chain with a gem-dimethyl group and two other methyl groups. |

| 3-Ethyl-2,2-dimethylpentane | 5 | 3 | Ethyl, Methyl | 3, 2, 2 | Shorter parent chain with one ethyl and two methyl groups. |

| 3-Ethyl-2,3-dimethylpentane | 5 | 3 | Ethyl, Methyl | 3, 2, 3 | Shorter parent chain with one ethyl and two methyl groups at different positions. |

| 3-Ethyl-2,4-dimethylpentane | 5 | 3 | Ethyl, Methyl | 3, 2, 4 | Shorter parent chain with one ethyl and two methyl groups at different positions. |

| 3,3-Diethylpentane | 5 | 2 | Ethyl | 3, 3 | Shorter parent chain with two ethyl groups on the same carbon. |

| 3-Ethyl-3-methylhexane | 6 | 2 | Ethyl, Methyl | 3, 3 | Shorter parent chain with one ethyl and one methyl group on the same carbon. |

| 4-Ethyl-2-methylhexane | 6 | 2 | Methyl, Ethyl | 2, 4 | Shorter parent chain with one methyl and one ethyl group at different positions. |

Experimental Protocols for Isomer Differentiation

The differentiation of C9H20 isomers necessitates advanced analytical techniques capable of discerning subtle variations in molecular structure. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly employed methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by ionization and mass-based detection. Isomers of C9H20, while having the same molecular weight, often exhibit slightly different boiling points and will therefore have distinct retention times in the gas chromatograph. Furthermore, their fragmentation patterns upon electron ionization in the mass spectrometer will be unique, providing a structural fingerprint for each isomer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the C9H20 isomer mixture in a volatile solvent such as hexane or pentane. The concentration should be optimized to avoid column overloading, typically in the range of 1-100 ng/µL.

-

Gas Chromatography:

-

Injector: Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).

-

Column: Utilize a non-polar capillary column (e.g., DB-1 or DB-5) suitable for hydrocarbon analysis. A typical column dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Oven Program: A temperature gradient is employed to separate the isomers. A typical program might start at 40 °C, hold for 2 minutes, and then ramp up to 200 °C at a rate of 5 °C/min.

-

Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a mass range of m/z 35-200.

-

Data Analysis: The retention time of each separated isomer is recorded. The resulting mass spectrum for each peak is then analyzed. The molecular ion peak (m/z 128) may be weak or absent for highly branched alkanes. The key to identification lies in the unique fragmentation patterns, particularly the relative abundances of characteristic fragment ions (e.g., loss of methyl, ethyl, propyl groups).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. Isomers of C9H20 will exhibit distinct NMR spectra due to differences in the connectivity and spatial arrangement of their atoms, leading to unique chemical shifts and spin-spin coupling patterns.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the purified C9H20 isomer in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The number of distinct signals corresponds to the number of non-equivalent protons.

-

The chemical shift (δ) of each signal provides information about the electronic environment of the protons.

-

The integration of each signal reveals the relative number of protons of each type.

-

The splitting pattern (multiplicity) of each signal, due to spin-spin coupling, provides information about the number of neighboring protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

The number of signals corresponds to the number of non-equivalent carbon atoms. For symmetrical isomers, fewer signals will be observed.

-

The chemical shift of each signal indicates the type of carbon atom (e.g., primary, secondary, tertiary, quaternary).

-

-

Advanced NMR Techniques: For complex mixtures or to unambiguously assign all signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities.

Visualization of Isomeric Relationships

The following diagrams, generated using Graphviz, illustrate the classification of C9H20 isomers based on their parent carbon chain, providing a visual representation of their structural relationships to this compound.

Caption: Isomers of C9H20 with a heptane parent chain.

Caption: Hierarchical classification of C9H20 isomers.

References

- 1. GCMS Section 6.9.2 [people.whitman.edu]

- 2. askfilo.com [askfilo.com]

- 3. What are the structural isomers of C9H20? | Filo [askfilo.com]

- 4. scribd.com [scribd.com]

- 5. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. whitman.edu [whitman.edu]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

Thermodynamic Properties of 2,6-Dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,6-dimethylheptane. The information is compiled from critically evaluated data sources and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where precise thermodynamic data is crucial.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic and physical properties of this compound. These values are essential for understanding the behavior of this compound in various chemical and physical processes.

Table 1: Enthalpy and Entropy Data for this compound

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (Gas) | -261.5 ± 1.7 | kJ/mol | [1] |

| Standard Enthalpy of Formation (Liquid) | -299.2 ± 1.7 | kJ/mol | [1] |

| Standard Enthalpy of Vaporization | 43.3 | kJ/mol | [2] |

| Enthalpy of Fusion | 2.7 ± 0.4 | kcal/mol | [3] |

| Standard Molar Entropy (Liquid) | 385.9 ± 1.9 | J/mol·K | [1] |

Table 2: Heat Capacity Data for this compound

| Property | Value | Units | Reference |

| Molar Heat Capacity (Liquid at 25 °C) | 286.9 ± 1.4 | J/mol·K | [1] |

Table 3: Phase Transition and Physical Properties of this compound

| Property | Value | Units | Reference |

| Normal Boiling Point | 135.21 ± 0.02 | °C | [3] |

| Normal Freezing Point | -102.95 ± 0.10 | °C | [3] |

| Density (at 20°C) | 0.70891 ± 0.00003 | g/mL | [3] |

| Refractive Index (nD at 20°C) | 1.40073 ± 0.00005 | [3] |

Experimental Protocols

The determination of the thermodynamic properties of this compound and similar alkanes relies on a suite of well-established experimental techniques. The following sections outline the general methodologies employed for measuring key thermodynamic parameters.

Enthalpy of Combustion

The standard enthalpy of formation of this compound is typically determined indirectly through its enthalpy of combustion.

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Immersion in Calorimeter: The bomb is then submerged in a known quantity of water in an insulated container, the calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature.

-

Temperature Measurement: The final equilibrium temperature of the water is recorded.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined through calibration with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.[1][4][5] The enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[4]

Enthalpy of Vaporization

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is a crucial thermodynamic parameter.

Methodology: Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.[6]

-

Sample Purification: The this compound sample is purified to remove any volatile impurities that could affect the vapor pressure.

-

Vapor Pressure Measurement: The vapor pressure of the liquid is measured at a series of controlled temperatures.[7] Various techniques can be employed, including:

-

Static Method: The sample is placed in a container with a pressure gauge, and the system is allowed to reach equilibrium at a set temperature.

-

Boiling Point Method: The temperature at which the substance boils at a given external pressure is measured.

-

Gas Saturation Method: A stream of inert gas is passed through the liquid, becoming saturated with the vapor. The amount of vaporized substance is then determined.[8]

-

-

Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is generated. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant. From this, the enthalpy of vaporization (ΔHvap) can be calculated.[6]

Heat Capacity

Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit.

Methodology: Adiabatic Scanning Calorimetry

-

Sample Loading: A known mass of the this compound sample is placed in a sample cell within the calorimeter.

-

Controlled Heating: The sample is heated at a slow, constant rate.

-

Temperature Monitoring: The temperature of the sample is continuously monitored as heat is supplied.

-

Heat Input Measurement: The amount of electrical energy supplied to the heater is precisely measured.

-

Calculation: The heat capacity is calculated by dividing the heat input by the corresponding temperature rise.[9][10] The measurements are carried out over a range of temperatures to determine the temperature dependence of the heat capacity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a compound like this compound.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. scispace.com [scispace.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. web.stanford.edu [web.stanford.edu]

- 5. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]

- 6. umsl.edu [umsl.edu]

- 7. Vapor Pressure Testing [intertek.com]

- 8. esig.org [esig.org]

- 9. srd.nist.gov [srd.nist.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2,6-Dimethylheptane in the Laboratory

For Immediate Release

This technical guide provides an in-depth overview of the health and safety considerations crucial for researchers, scientists, and drug development professionals working with 2,6-Dimethylheptane. By consolidating critical data, outlining experimental safety protocols, and visualizing safety workflows, this document aims to foster a culture of safety and informed risk assessment in the laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a branched-chain alkane. An understanding of its physical and chemical properties is the foundation of its safe handling. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀ | [1][2] |

| Molecular Weight | 128.26 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Mild, gasoline-like | [4] |

| Boiling Point | 134.8 - 135.21 °C | [2][5] |

| Melting/Freezing Point | -102.95 °C | [6] |

| Density | 0.70891 - 0.721 g/cm³ at 20°C | [2][6] |

| Vapor Pressure | 9.81 mmHg at 25°C | [2][5] |

| Solubility in Water | Insoluble | [4] |

Table 2: Health and Safety Data of this compound

| Property | Value | Source(s) |

| Flash Point | 53.1 °C (127.6 °F) | [2][5] |

| Autoignition Temperature | 205 °C (401 °F) | [5] |

| Occupational Exposure Limits | No specific limit established. A surrogate guidance value for C9-C15 aliphatic hydrocarbons of 1050 mg/m³ is recommended. | [5][7] |

| Lower Explosive Limit (LEL) | No data available | |

| Upper Explosive Limit (UEL) | No data available |

Section 2: Hazard Identification and Toxicological Information

This compound is classified as a flammable liquid.[5] Overexposure may lead to irritation of the skin and eyes, and it can have anesthetic effects such as drowsiness, dizziness, and headache.[3] Ingestion poses a significant risk of aspiration into the lungs, which can cause chemical pneumonitis.[4]

The primary mechanism of toxicity for alkanes is not through specific biological signaling pathways but rather through non-specific interactions with cell membranes, leading to central nervous system (CNS) depression.[8] Chronic exposure to high concentrations of aliphatic hydrocarbons can lead to more severe neurological effects.

Section 3: Experimental Safety Protocols

To ensure the safety of laboratory personnel, the following experimental protocols, based on internationally recognized standards, should be consulted for assessing the hazards of chemicals like this compound.

3.1. Acute Toxicity Testing

-

OECD 402: Acute Dermal Toxicity : This method assesses the adverse effects of a substance after a single dermal application. The test substance is applied to the shaved skin of animals, and the animals are observed for signs of toxicity and mortality over a 14-day period.[9][10]

-

OECD 403: Acute Inhalation Toxicity : This guideline evaluates the health hazards from short-term exposure to an airborne substance.[11][12][13] It is used to determine the median lethal concentration (LC₅₀) of a substance.[11]

-

OECD 420/423/425: Acute Oral Toxicity : These guidelines provide methods to assess the toxicity of a substance after oral administration. They are designed to use a minimal number of animals to classify the substance based on its LD₅₀ (the dose that is lethal to 50% of the test animals).[14][15][16][17]

3.2. Physical Hazard Testing

-

ASTM D93: Flash Point by Pensky-Martens Closed Cup Tester : This is the standard method for determining the flash point of petroleum products.[3][4] A sample is heated in a closed cup, and a flame is periodically introduced to the vapor space until a flash is observed.[4]

-

ASTM E659: Autoignition Temperature of Liquid Chemicals : This test determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source. A small amount of the chemical is injected into a heated flask, and the temperature is varied until autoignition occurs.

Section 4: Safe Handling and Emergency Procedures

4.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[7]

-

Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[7]

-

Skin Protection : Chemically resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron should be worn.[7]

-

Respiratory Protection : If working outside of a fume hood or in situations where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

4.2. Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

-

Disposal : Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

4.3. First Aid Measures

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

4.4. Fire and Explosion Hazards

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[5] Use carbon dioxide, dry chemical, or foam extinguishers. Water may be ineffective in extinguishing the fire.[7]

Section 5: Visualized Safety Workflows

To further aid in the implementation of safe laboratory practices, the following diagrams, generated using Graphviz, illustrate key safety-related decision-making processes.

References

- 1. This compound | C9H20 | CID 14069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Heptane [cdc.gov]

- 5. esig.org [esig.org]

- 6. echemi.com [echemi.com]

- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 8. 2,6-Dimethyl-2-heptanol | CAS#:13254-34-7 | Chemsrc [chemsrc.com]

- 9. This compound | CAS#:1072-05-5 | Chemsrc [chemsrc.com]

- 10. carlroth.com [carlroth.com]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexane isomers (excluding n-Hexane) [cdc.gov]

- 12. A proposed methodology for setting occupational exposure limits for hydrocarbon solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 15. Occupational exposure to chlorinated aliphatic hydrocarbons: job exposure matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substances and Agents Listing - ACGIH [acgih.org]

- 17. Data Hub - ACGIH [acgih.org]

2,6-Dimethylheptane: A Potential Breath Biomarker for Chronic Obstructive Pulmonary Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exhaled breath analysis is a rapidly advancing field of medical diagnostics, offering a non-invasive window into the metabolic state of the human body. The volatile organic compounds (VOCs) present in breath can serve as indicators of physiological and pathological processes. Among the myriad of compounds detected, 2,6-dimethylheptane, a saturated hydrocarbon, has emerged as a potential biomarker for Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the current knowledge surrounding this compound as a breath biomarker, with a focus on its association with COPD, analytical methodologies, and the pathway to clinical application.

Association with Chronic Obstructive Pulmonary Disease (COPD)

COPD is a chronic inflammatory lung disease that causes obstructed airflow from the lungs. The underlying inflammation and oxidative stress associated with COPD can lead to the production of specific VOCs. A key study by Van Berkel and colleagues identified a profile of 13 VOCs in exhaled breath that could distinguish individuals with COPD from healthy controls.[1] Within this profile, this compound was identified as one of the constituent compounds.

While the exact biochemical origin of this compound in the context of COPD is not yet fully elucidated, it is hypothesized to be a byproduct of lipid peroxidation. The increased oxidative stress in the airways of COPD patients leads to damage of cellular membranes, releasing alkanes and methylated alkanes like this compound.

Quantitative Data

To date, specific quantitative data for this compound in the breath of COPD patients versus healthy controls remains limited in publicly available literature. The study by Van Berkel et al. focused on a predictive model using a panel of VOCs rather than individual compound concentrations. Their findings demonstrated that a subset of six of the 13 identified VOCs could classify COPD patients with a sensitivity of 98% and a specificity of 88%.[1] Further research is required to establish the precise concentration ranges of this compound in both healthy and COPD populations to determine its diagnostic and prognostic value.

| Biomarker | Disease Association | Quantitative Data (Patients vs. Controls) | Study |

| This compound | Chronic Obstructive Pulmonary Disease (COPD) | Part of a 13-VOC panel for classification. Specific concentrations not detailed. | Van Berkel et al. (2010)[1] |

Experimental Protocols

The analysis of this compound and other volatile alkanes in exhaled breath typically involves a multi-step process encompassing sample collection, pre-concentration, and analysis by gas chromatography-mass spectrometry (GC-MS).

Breath Sample Collection

A standardized protocol for breath collection is crucial to ensure the quality and comparability of results.

-

Subject Preparation: Subjects are typically required to rest for a period (e.g., 10-15 minutes) in a controlled environment to minimize the influence of recent activities and ambient air. Fasting for a specified duration may also be required to reduce the impact of dietary VOCs.

-

Exhalation: Subjects perform a single slow exhalation into a collection device. It is important to capture the end-tidal breath, which is rich in alveolar air and more representative of endogenous VOCs.

-

Collection Device: Inert collection bags (e.g., Tedlar®) or specialized breath collection apparatus are used to capture the exhaled breath. The materials should be free from contaminants that could interfere with the analysis.

Sample Pre-concentration and Analysis

Due to the low concentrations of VOCs in breath (parts per billion to parts per trillion range), a pre-concentration step is essential.

-

Thermal Desorption (TD): The collected breath sample is passed through a sorbent tube containing materials like Tenax® TA, which traps the VOCs. The tube is then heated in a thermal desorber, releasing the trapped compounds into the GC-MS system.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying VOCs.[1]

-

Gas Chromatography (GC): The desorbed VOCs are introduced into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the compounds through the column. Different compounds travel at different speeds based on their chemical properties, leading to their separation.

-

Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for its identification by comparing it to a spectral library (e.g., NIST).

-

Signaling Pathways and Experimental Workflows

Hypothesized Origin of this compound in COPD

The diagram below illustrates the proposed pathway for the generation of this compound in the context of COPD. Increased oxidative stress, a hallmark of the disease, leads to the peroxidation of lipids in cell membranes, resulting in the release of various hydrocarbons, including this compound.

References

Solubility of 2,6-Dimethylheptane in Common Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,6-Dimethylheptane, a branched alkane, finds application in various industrial and research settings, including as a non-polar solvent and as a component in fuel mixtures. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in chemical synthesis, purification processes, and formulation development. This technical guide provides an overview of the available data on the solubility of this compound, outlines common experimental methodologies for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Quantitative Solubility Data

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature and pressure. For this compound, its non-polar nature dictates its miscibility with other non-polar solvents, in line with the principle of "like dissolves like."

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility of this compound | Temperature (°C) | Pressure (atm) |

| Hexane | C₆H₁₄ | Non-polar | Miscible | 25 | 1 |

| Toluene | C₇H₈ | Non-polar | Miscible | 25 | 1 |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble | 25 | 1 |

| Acetone | C₃H₆O | Polar aprotic | Sparingly soluble | 25 | 1 |

| Ethanol | C₂H₅OH | Polar protic | Sparingly soluble | 25 | 1 |

| Methanol | CH₃OH | Polar protic | Very slightly soluble | 25 | 1 |

| Water | H₂O | Polar protic | Insoluble | 25 | 1 |

Note: "Miscible" indicates that the two substances can be mixed in any proportion to form a homogeneous solution. "Soluble," "sparingly soluble," "very slightly soluble," and "insoluble" are qualitative descriptors and the precise quantitative data may vary depending on the specific experimental conditions.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following outlines a general methodology for determining the solubility of a liquid like this compound in a given organic solvent.

Method: Isothermal Equilibrium Method

This method involves establishing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Magnetic stirrer and stir bars

-

Separatory funnel

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is vigorously agitated (e.g., using a magnetic stirrer) in a thermostatically controlled environment for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand undisturbed at the same constant temperature until the excess, undissolved this compound separates from the saturated solution. This may involve the formation of a distinct layer.

-

Sample Extraction: A known volume of the clear, saturated solvent phase is carefully extracted using a pipette, ensuring that no undissolved solute is collected.

-

Quantitative Analysis: The concentration of this compound in the extracted sample is determined using a suitable analytical technique. Gas chromatography (GC) is often employed for volatile organic compounds. A calibration curve is typically prepared using standard solutions of known concentrations of this compound in the same solvent.

-

Data Calculation: The solubility is calculated from the concentration of this compound in the saturated solution and is typically expressed in units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

Temperature and Pressure Recording: The temperature and pressure at which the experiment was conducted are meticulously recorded, as solubility is dependent on these parameters.

Visualizing the Solubility Determination Workflow

The logical flow of determining the solubility of a compound can be represented in a straightforward workflow diagram.

Caption: Workflow for experimental solubility determination.

Logical Relationships in Solvent Selection

The choice of an appropriate solvent is guided by the principle of "like dissolves like." This can be visualized as a decision-making process based on the polarity of the solute and potential solvents.

Caption: Solvent selection based on polarity matching.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethylheptane via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of precisely structured branched alkanes is a fundamental undertaking in organic chemistry, with wide-ranging applications in drug discovery, materials science, and lubricant technology. 2,6-Dimethylheptane serves as a valuable building block and a target molecule for understanding complex hydrocarbon structures. This document provides detailed protocols for the synthesis of this compound utilizing a cobalt-catalyzed Grignard cross-coupling reaction. This modern approach offers a robust and efficient alternative to traditional methods, which often suffer from low yields and the formation of undesired byproducts.

The Grignard reaction, a cornerstone of carbon-carbon bond formation, typically involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. For the synthesis of alkanes, this can be achieved through the coupling of a Grignard reagent with an alkyl halide. However, the direct coupling of Grignard reagents with alkyl halides can be sluggish and prone to side reactions. The use of a cobalt catalyst significantly enhances the efficiency and selectivity of this transformation, particularly for the coupling of sp³-hybridized carbon centers.

This application note details a specific protocol for the synthesis of this compound through the cobalt-catalyzed cross-coupling of isobutylmagnesium bromide with 2-bromopropane.

Reaction Principle

The synthesis of this compound is achieved by the formation of a new carbon-carbon bond between the isobutyl group of the Grignard reagent and the isopropyl group of the alkyl halide. The overall reaction is as follows:

(CH₃)₂CHCH₂MgBr + (CH₃)₂CHBr --(CoCl₂)--> (CH₃)₂CHCH₂CH(CH₃)₂ + MgBr₂

A cobalt(II) chloride catalyst is employed to facilitate this coupling, which proceeds efficiently under mild reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound.

Protocol 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

1-Bromo-2-methylpropane (isobutyl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly flame-dried or oven-dried to remove any traces of water. Maintain an inert atmosphere throughout the reaction by using a nitrogen or argon inlet.

-

Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

-

Grignard Reagent Formation: Add a small amount of a solution of isobutyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Addition of Alkyl Halide: Once the reaction has started, add the remaining solution of isobutyl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution of isobutylmagnesium bromide is used directly in the next step.

Protocol 2: Cobalt-Catalyzed Cross-Coupling for the Synthesis of this compound

Materials:

-

Isobutylmagnesium bromide solution (prepared in Protocol 1)

-

2-Bromopropane (isopropyl bromide)

-

Cobalt(II) chloride (CoCl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a separate dry, inert-atmosphere flask, suspend cobalt(II) chloride in anhydrous diethyl ether or THF.

-

Reaction Setup: Cool the freshly prepared isobutylmagnesium bromide solution to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add the 2-bromopropane to the Grignard solution.

-

Catalyst Addition: Add the cobalt(II) chloride suspension to the reaction mixture dropwise. A color change is typically observed, indicating the start of the catalyzed reaction.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or pentane.

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities and Reaction Parameters

| Parameter | Value |

| Grignard Formation | |

| Magnesium Turnings | 1.2 equivalents |

| 1-Bromo-2-methylpropane | 1.0 equivalent |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Time | 1-2 hours |

| Reaction Temperature | Reflux |

| Cross-Coupling Reaction | |

| Isobutylmagnesium Bromide | 1.2 equivalents |

| 2-Bromopropane | 1.0 equivalent |

| Cobalt(II) Chloride | 1-5 mol% |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 0 °C to Room Temperature |

Table 2: Product Characterization and Yield

| Parameter | Value |

| Product | This compound |

| Molecular Formula | C₉H₂₀ |

| Molecular Weight | 128.26 g/mol |

| Boiling Point | 134-136 °C |

| Appearance | Colorless liquid |

| Yield | |

| Theoretical Yield | Calculated based on the limiting reagent (2-bromopropane) |

| Actual Yield | Typically 60-80% (after purification) |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Quantitative Analysis of 2,6-Dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of 2,6-dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile branched alkane, is of interest in various fields, including environmental monitoring, petroleum analysis, and as a potential biomarker in biological samples. The protocol outlined below provides a comprehensive workflow, from sample preparation using headspace sampling to data acquisition and analysis, suitable for researchers, scientists, and professionals in drug development.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] Its high chromatographic resolution and the specificity of mass spectrometric detection make it the ideal choice for analyzing complex mixtures. This compound (C9H20) is a branched alkane that can be present in various matrices.[2] Accurate and precise measurement of such volatile organic compounds (VOCs) is crucial for quality control, safety assessment, and research purposes. This document provides a detailed protocol for the analysis of this compound, which can be adapted for other volatile alkanes.

Experimental

Sample Preparation: Static Headspace (HS)

For the analysis of volatile compounds like this compound in liquid matrices such as water or biological fluids, static headspace sampling is a highly effective and automated technique that minimizes matrix effects.[3][4]

Protocol:

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

If the sample is aqueous, add 1.5 g of sodium chloride (NaCl) to increase the ionic strength of the solution and promote the partitioning of volatile analytes into the headspace.

-